3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
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Overview
Description
3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom at the 3-position of the benzamide ring and a pyrrole moiety attached to the benzyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves a multi-step process. One common method starts with the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine. This imine is then subjected to vinylation with vinylmagnesium bromide to afford the desired allylic amine. Reductive amination of this amine with p-anisaldehyde produces the protected amine, which is then deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrole derivatives.
Scientific Research Applications
3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-[4-(1H-pyrrol-1-yl)phenyl]-3,5-di(trifluoromethyl)benzene-1-sulfonamide
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is unique due to the specific positioning of the fluorine atom and the pyrrole moiety. This unique structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15FN2O |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-fluoro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H15FN2O/c19-16-5-3-4-15(12-16)18(22)20-13-14-6-8-17(9-7-14)21-10-1-2-11-21/h1-12H,13H2,(H,20,22) |
InChI Key |
OOHSUFBHBINJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)F |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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